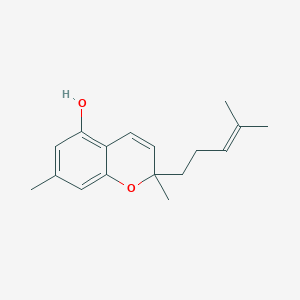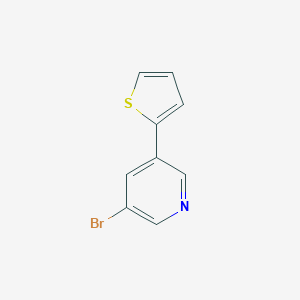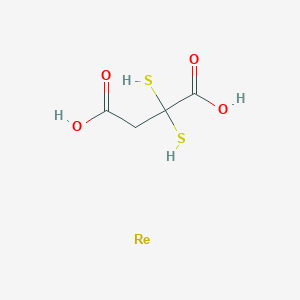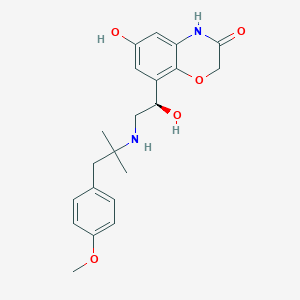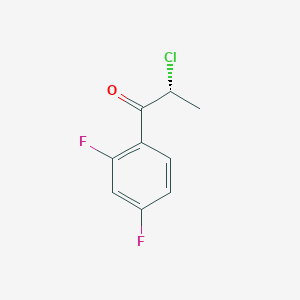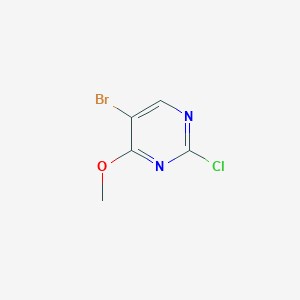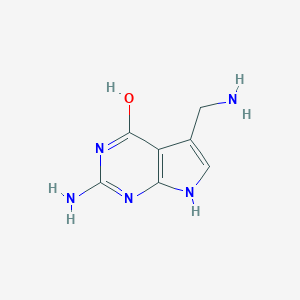
(E)-2-fluoro-3-pyridin-2-ylprop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-Fluoro-3-pyridin-2-ylprop-2-enenitrile is an organic compound characterized by the presence of a fluorine atom, a pyridine ring, and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-fluoro-3-pyridin-2-ylprop-2-enenitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoropyridine and acrylonitrile.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride or potassium tert-butoxide. The reaction mixture is heated to facilitate the formation of the desired product.
Purification: The crude product is purified using standard techniques such as column chromatography or recrystallization to obtain this compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: (E)-2-Fluoro-3-pyridin-2-ylprop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with functional groups such as alcohols or amines.
Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.
Wissenschaftliche Forschungsanwendungen
(E)-2-Fluoro-3-pyridin-2-ylprop-2-enenitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug discovery and development.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (E)-2-fluoro-3-pyridin-2-ylprop-2-enenitrile involves its interaction with molecular targets, such as enzymes or receptors, through its functional groups. The fluorine atom and nitrile group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
2-Fluoropyridine: Shares the pyridine ring and fluorine atom but lacks the nitrile group.
3-Pyridin-2-ylprop-2-enenitrile: Similar structure but without the fluorine atom.
2-Fluoro-3-pyridin-2-ylprop-2-enamide: Contains an amide group instead of a nitrile group.
Uniqueness: (E)-2-Fluoro-3-pyridin-2-ylprop-2-enenitrile is unique due to the combination of its fluorine atom, pyridine ring, and nitrile group, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
140137-15-1 |
|---|---|
Molekularformel |
C8H5FN2 |
Molekulargewicht |
148.14 g/mol |
IUPAC-Name |
(E)-2-fluoro-3-pyridin-2-ylprop-2-enenitrile |
InChI |
InChI=1S/C8H5FN2/c9-7(6-10)5-8-3-1-2-4-11-8/h1-5H/b7-5+ |
InChI-Schlüssel |
SUHJVGJLQDTXKV-FNORWQNLSA-N |
SMILES |
C1=CC=NC(=C1)C=C(C#N)F |
Isomerische SMILES |
C1=CC=NC(=C1)/C=C(\C#N)/F |
Kanonische SMILES |
C1=CC=NC(=C1)C=C(C#N)F |
Synonyme |
2-Propenenitrile,2-fluoro-3-(2-pyridinyl)-,(E)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


